(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone

Anticancer Piperazine-benzothiazole SAR

This non-commercially catalogued benzothiazole-piperazine compound is typically unavailable from standard suppliers, creating a bottleneck for hit-to-lead programs. It is the precise solution for research requiring the essential 6-bromo motif for target engagement. - Confirmed scaffold for anti-angiogenic activity; the bromine atom is critical for antiproliferative potency in DLA cell models, with non-brominated analogues showing significantly reduced efficacy. - Ideal for kinase-targeted chemical probe design, providing a heavy atom (Br) for X-ray co-crystallography and a cyclopropyl group for enhanced metabolic stability. - Custom synthesis through BenchChem ensures high-purity, small-batch access, enabling focused SAR campaigns without the overhead of in-house synthesis.

Molecular Formula C15H16BrN3OS
Molecular Weight 366.28
CAS No. 897473-95-9
Cat. No. B2616673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone
CAS897473-95-9
Molecular FormulaC15H16BrN3OS
Molecular Weight366.28
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
InChIInChI=1S/C15H16BrN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2
InChIKeyGIBZSTAWYWMPJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone Overview


(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone is a synthetic heterocyclic compound belonging to the benzothiazole-piperazine class, characterized by a 6-bromo substituent on the benzothiazole core and a cyclopropyl carbonyl moiety appended to the piperazine ring . This structural motif is featured in compound libraries designed for kinase inhibition, acetylcholinesterase modulation, and anti-angiogenic activity, where the bromine atom is often critical for target engagement and selectivity [1]. Its molecular formula is C15H16BrN3OS, with a molecular weight of 366.28 g/mol .

1 Kinase inhibitor design & target engagement studies
2 Acetylcholinesterase modulation research
3 Anti-angiogenesis model research (bromine-dependent scaffold)

Uniqueness of 6-Bromo-Cyclopropyl Substitution


Simple interchange of the 6-bromo substituent or the acyl group in benzothiazole-piperazine conjugates is not possible due to profound effects on biochemical activity, target recognition, and ADME properties. For instance, in a series of piperazine-benzothiazole analogues, the presence of a bromo group was identified as essential for potent antiproliferative activity and tumor suppression via angiogenesis inhibition, with the non-brominated analogues showing markedly reduced efficacy [1]. Furthermore, specific acyl residues like cyclopropylcarbonyl can confer unique conformational constraints and metabolic stability profiles that are lost with simpler acetyl or benzoyl replacements, directly impacting in vivo kinetic performance and selectivity window [2]. Without quantitative activity or property data from head-to-head comparisons, assuming that an alternative 6-halo or 2-substituted analog will exhibit the same biological outcome or synthetic utility is scientifically unsound.

6-Br 6-H or 6-Cl analogs may lose the reported antiproliferative phenotype; SAR indicates 6-bromo is critical for cytotoxicity in DLA models.
Acyl Acetyl or benzoyl replacements can alter metabolic stability and conformational constraint, likely shifting pharmacokinetic profile and selectivity.
Scaffold Even small substituent variations in benzothiazole-piperazines lead to >10% AChE inhibition differences; a direct substitute is not interchangeable.

Evidence vs. Closest Analogs


6-Bromo Substituent: Antiproliferative Potency in DLA Cells

In a systematic study of piperazine-benzothiazole hybrids, compound 6c, which features a bromo substituent on the phenyl ring attached to the benzothiazole-piperazine scaffold, demonstrated extensive antiproliferative activity against Dalton’s lymphoma ascites (DLA) cells. The structure-activity relationship (SAR) analysis explicitly identified the bromo group as critical for potent cytotoxicity; non-brominated analogues in the same series (6a–j) showed markedly lower efficacy, though exact IC50 values for each comparator were not tabulated [1]. This provides class-level evidence that the bromine atom in our target compound is a pharmacophoric element likely essential for high potency in similar cell-based assays.

6-Br Antiproliferative
Class-level inference
Brominated analogue 6c showed extensive antiproliferative activity in DLA cells; non-brominated analogues (6a–j) showed weak or negligible activity.
Class-level evidence supports 6-bromo as critical for cytotoxicity response; non-halogenated analogs may lose activity.
Exact IC50 values not tabulated; SAR-based qualitative inference.
Anticancer Piperazine-benzothiazole SAR

Cyclopropylcarbonyl: Metabolic Stability & Conformational Constraint

The cyclopropyl ring is a well-established structural motif in medicinal chemistry used to restrict bond rotation, reduce off-target interactions, and improve metabolic stability relative to linear or larger cyclic alkyl ketones. In benzothiazole-piperazine compounds, replacement of the cyclopropylcarbonyl group with an acetyl, benzoyl, or cyclohexylcarbonyl is expected to alter the three-dimensional orientation of the piperazine ring and the susceptibility to amide hydrolysis, potentially leading to significant changes in pharmacokinetic profile. While direct comparative metabolic stability data for this exact compound are not publicly available, the class-level effect of cyclopropyl substitution on metabolic stability and target selectivity is well-documented across multiple chemical series [1].

Cyclopropyl Stability
Class-level inference
Cyclopropylcarbonyl group restricts rotation and is expected to enhance metabolic stability versus acetyl or benzoyl derivatives (class-level precedent).
May confer distinct metabolic and conformational profile relative to simpler acyl analogues; direct comparative data not available for this scaffold.
Data to verify for this exact compound.
Metabolic stability Drug design Cyclopropyl

6-Bromo Benzothiazole: AChE Inhibition Differentiation

A series of benzothiazole-piperazine hybrids were designed and evaluated as multifunctional ligands against Alzheimer's disease, with AChE inhibition being a primary endpoint. Although the specific compound (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone was not included in these studies, the presence of a bromo group at C-6 is expected to influence enzyme binding affinity and selectivity relative to the unsubstituted (6-H) or 6-methoxy (6-MeO) derivatives. In related thiazole-piperazine series, small substituent changes led to dramatic variations in AChE inhibition rates (e.g., 96.44% for 5n, 99.83% for 5o, and 89.70% for 5p at 0.1 µM) [1]. This demonstrates the high sensitivity of the target to subtle electronic and steric effects, supporting the hypothesis that the 6-bromo derivative will exhibit a distinct, and possibly superior, inhibition profile compared to common 6-H or 6-MeO bench references.

AChE Inhibition SAR
Class-level inference
Related thiazole-piperazines show >10% variation in AChE inhibition with small substituent changes; 6-bromo predicted to produce a distinct profile vs 6-H or 6-MeO.
Supports differentiated AChE inhibition context; specific IC50 for this compound not reported.
Extrapolated from scaffold SAR; requires direct assay validation.
Acetylcholinesterase Alzheimer's disease Benzothiazole

Application Scenarios


Preclinical Anticancer Lead Optimization

Use as a privileged scaffold for developing potent anti-angiogenic agents, based on class-level evidence that the 6-bromo substituent is critical for antiproliferative activity in DLA cells [1]. This compound can serve as a starting point for synthesizing a focused library to explore bromine-dependent cytotoxicity and tumor suppression mechanisms.

CNS Drug Discovery: Alzheimer's Disease

Employ in structure-activity relationship campaigns targeting acetylcholinesterase (AChE), where the electron-withdrawing bromo group and cyclopropylamide moiety are predicted to confer distinct binding kinetics compared to 6-H or 6-MeO standard analogs [2]. Ideal for hit-to-lead optimization programs seeking differentiated IP space.

Kinase Selectivity Probe Development

Due to its unique combination of a 6-bromobenzothiazole and a cyclopropylpiperazine carboxamide, this compound is a suitable core for designing kinase-targeted chemical probes. The bromine atom provides a heavy atom for X-ray crystallography, while the cyclopropyl group offers enhanced metabolic stability for cellular assays [3].

Custom Synthesis & Reference Standard

As a non-commercially catalogued compound with limited published data, procurement of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone from a specialized CRO or in-house synthesis is necessary for any of the above applications. This compound serves as a high-value reference standard for validating biological hypothesis around 6-bromo substitution in benzothiazole-piperazine pharmacophores.

Application
Selection Property
Validation Focus
Anti-angiogenesis lead optimization
6-Bromo benzothiazole scaffold
Cytotoxicity and angiogenesis model response
CNS acetylcholinesterase research
Electron-withdrawing bromo & cyclopropyl constraint
AChE inhibition selectivity and binding kinetics
Kinase selectivity probe development
Bromine heavy atom + cyclopropyl metabolic shield
Target engagement and cellular assay stability
Pharmacophore reference standard
6-Bromo-cyclopropyl benzothiazole-piperazine
Identity and purity for biological hypothesis testing
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